(4-Chloropyridin-3-yl)methanol

Physicochemical property Purification Distillation

(4-Chloropyridin-3-yl)methanol (4-chloro-3-hydroxymethylpyridine) is a bifunctional pyridine building block bearing a chlorine atom at the 4-position and a hydroxymethyl group at the 3-position. With a molecular weight of 143.57 g/mol, a boiling point of 262.8 °C at 760 mmHg, density of 1.324 g/cm³, and a calculated LogP of 1.23, it occupies a distinct physicochemical space among halogenated pyridinemethanols.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 189449-41-0
Cat. No. B068116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloropyridin-3-yl)methanol
CAS189449-41-0
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)CO
InChIInChI=1S/C6H6ClNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2
InChIKeyFYKNUGKDTZRYJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chloropyridin-3-yl)methanol – CAS 189449-41-0 Procurement & Selection Overview


(4-Chloropyridin-3-yl)methanol (4-chloro-3-hydroxymethylpyridine) is a bifunctional pyridine building block bearing a chlorine atom at the 4-position and a hydroxymethyl group at the 3-position. With a molecular weight of 143.57 g/mol, a boiling point of 262.8 °C at 760 mmHg, density of 1.324 g/cm³, and a calculated LogP of 1.23, it occupies a distinct physicochemical space among halogenated pyridinemethanols . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, particularly where the chlorine atom provides a synthetic handle for cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) while the primary alcohol enables oxidation, esterification, or conversion to a leaving group .

Why In‑Class Halogenated Pyridinemethanols Cannot Simply Be Interchanged for (4-Chloropyridin-3-yl)methanol


Halogenated pyridinemethanols sharing the same molecular formula are not functionally equivalent. The position of the chlorine substituent on the pyridine ring dictates the electron density distribution, directing effects in further functionalization, and the physical properties that govern purification and formulation. For example, the 4-chloro-3-hydroxymethyl isomer (boiling point 262.8 °C; density 1.324 g/cm³) differs measurably from its 5-chloro positional isomer (boiling point 258.8 °C) and more substantially from the 4‑bromo analog (boiling point 302.8 °C; density 1.668 g/cm³) . These differences directly impact distillation recovery, chromatographic behavior, and downstream reactivity in cross‑coupling and nucleophilic aromatic substitution (SNAr) reactions. The specific 4-chloro-3-hydroxymethyl substitution pattern is also the scaffold embedded in advanced clinical candidates such as the FAAH inhibitor JNJ‑42165279, underscoring that the exact regiochemistry and halogen identity are critical to pharmacological outcome [1].

Quantitative Differentiation of (4-Chloropyridin-3-yl)methanol from Closest Analogs – Procurement Evidence Guide


Boiling Point Lower by 40 °C versus 4‑Bromo Analog – Distillation and Purification Advantage

(4-Chloropyridin-3-yl)methanol exhibits a predicted boiling point of 262.8 °C at 760 mmHg, whereas the corresponding 4‑bromo analog, (4‑bromopyridin-3‑yl)methanol, shows a boiling point of 302.8 °C under identical conditions . This 40 °C difference reflects the lower molecular weight and weaker van der Waals interactions of the chloro derivative and translates into lower energy consumption during vacuum distillation, reduced thermal degradation risk, and simpler purification workflows.

Physicochemical property Purification Distillation

Density 20% Lower than 4‑Bromo Analog – Handling and Shipping Logistics

The density of (4‑chloropyridin‑3‑yl)methanol is reported as 1.324 g/cm³, compared with 1.668 g/cm³ for (4‑bromopyridin‑3‑yl)methanol . This ≈21% lower density means that for a given mass ordered, the chloro compound occupies roughly 26% more volume, an important consideration for warehousing and shipping, but also correlates with lower molecular weight (143.57 vs. 188.02 g/mol) and reduced shipping costs per mole of reactive sites.

Density Logistics Scale‑up

Lipophilicity Window Between 4‑Chloro and 4‑Bromo Analogs – LogP Difference of 0.11

The calculated LogP of (4‑chloropyridin‑3‑yl)methanol is 1.23, whereas that of the 4‑bromo analog is 1.34 . This ΔLogP of 0.11 indicates that the chloro compound is slightly less lipophilic, which may favor aqueous solubility and reduce non‑specific protein binding in biological assays. For medicinal chemistry campaigns where logD7.4 or LogP tuning is critical, the chloro variant offers a distinct starting point compared to the bromo congener.

Lipophilicity LogP Drug design

Synthesis Yield Benchmark: 85% via Regioselective One‑Pot Lithiation/Formylation/Reduction

A one‑pot lithiation/formylation/Cannizzaro‑reduction sequence on 4‑chloropyridine delivers the target compound in 85% isolated yield as the hydrochloride salt . This high‑yielding, regioselective route contrasts with alternative methods for other positional isomers that may require multi‑step sequences or suffer from poor regiocontrol. The availability of a reproducible, literature‑documented protocol with a high yield directly impacts procurement security and cost of goods for kilo‑scale campaigns.

Synthetic efficiency Regioselectivity Building block access

Boiling Point Distinction from 5‑Chloro Positional Isomer – 4.0 °C Higher, Indicative of Different Intermolecular Interactions

The 4‑chloro‑3‑hydroxymethyl isomer boils at 262.8 °C, whereas the 5‑chloro‑3‑hydroxymethyl isomer (CAS 22620‑34‑4) boils at 258.8 °C . The 4.0 °C difference, although modest, reflects altered hydrogen‑bonding and dipole‑dipole interactions resulting from the different substitution geometry. This can be exploited for isomer verification by GC or fractional distillation and confirms that the two positional isomers are distinct chemical entities requiring separate quality control specifications.

Positional isomer Boiling point Chromatographic separation

Procurement‑Relevant Application Scenarios for (4-Chloropyridin-3-yl)methanol


Medicinal Chemistry: FAAH and Kinase Inhibitor Scaffold Construction

The N‑(4‑chloropyridin‑3‑yl) motif is embedded in JNJ‑42165279, a clinical‑stage FAAH inhibitor with an IC50 of 70 nM against the human enzyme [1]. The chlorine atom at the 4‑position serves as a key synthetic handle for late‑stage functionalization via Suzuki or Buchwald‑Hartwig coupling, while the hydroxymethyl group can be oxidized to the aldehyde or converted to a leaving group for amine installation. For medicinal chemistry groups running SAR campaigns on pyridine‑containing leads, (4‑chloropyridin‑3‑yl)methanol offers a direct entry to this validated pharmacophoric fragment.

Agrochemical Intermediate: 3‑Substituted Pyridinemethanol Fungicides

Patents describing 3‑substituted pyridinemethanols as fungicides (e.g., US 5,196,433) explicitly enable halogen substitution at the 4‑position [2]. The bifunctional nature of (4‑chloropyridin‑3‑yl)methanol allows the chlorine to modulate electronic properties and lipophilicity of the final agrochemical, while the alcohol provides a derivatization point for ester or ether prodrugs. The 85% scalable synthesis supports cost‑effective supply for agrochemical development programs.

Building Block for Regioselective Derivatization – 4‑Chloro versus 5‑Chloro Isomer Selection

The 4‑chloro‑3‑hydroxymethyl substitution pattern places the chlorine para to the pyridine nitrogen and adjacent to the hydroxymethyl group, a geometry that directs nucleophilic aromatic substitution (SNAr) differently than the 5‑chloro isomer. The 4.0 °C boiling point difference between the two isomers provides analytical confirmation of isomeric purity. Research groups requiring a single, well‑characterized positional isomer for structure‑activity relationship studies should specify the 4‑chloro isomer to avoid confounding biological results arising from isomeric impurities.

Scale‑Up and Process Chemistry: High‑Yielding Route with Established Reproducibility

The one‑pot lithiation/formylation/reduction protocol delivers the hydrochloride salt in 85% yield from inexpensive 4‑chloropyridine . This published procedure, which uses standard reagents (LDA, DMF, aqueous formaldehyde), has been cited in subsequent process patents and provides a reliable starting point for kilo‑lab scale‑up. The combination of a well‑documented synthetic route, moderate boiling point (262.8 °C) amenable to vacuum distillation, and commercial availability from multiple suppliers makes (4‑chloropyridin‑3‑yl)methanol a low‑risk procurement choice for process R&D.

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